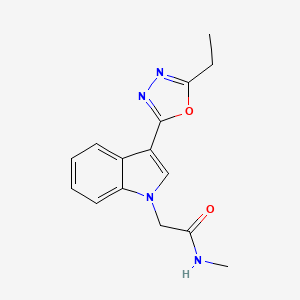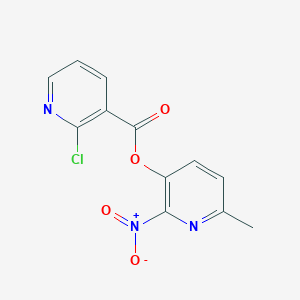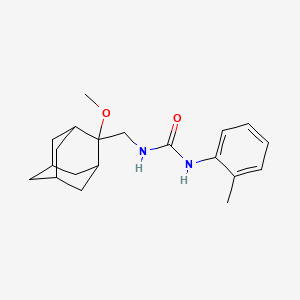
N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” is a chemical compound with the molecular formula C7H8ClN5. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” belongs, has been described in various references . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines, including “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride”, are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .Applications De Recherche Scientifique
Synthesis and Characterization
- N-(1H-Pyrazol-4-yl)pyridazin-3-amine derivatives were synthesized and characterized, revealing in-plane alignment of N–H of the amine group with the aromatic ring and a distinct biological activity against breast cancer and microbes (Titi et al., 2020).
Reactions and Derivatives
- Investigations into the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, including pyrazolo[3,4-d]-pyridazinone derivatives, have been conducted, illustrating the versatility of these compounds in chemical synthesis (Şener et al., 2002).
Antimicrobial Activity
- A study on pyridazine derivatives, including pyrazolo[5,1-c]-1,2,4-triazine-3-carboxylic acid, showed promising antimicrobial activity against a variety of microorganisms (El-Mariah et al., 2006).
Pharmacological Potential
- New analogs of 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles, derived from similar structures, demonstrated potent anti-inflammatory and antioxidant activities, suggesting pharmacological relevance (Shankar et al., 2017).
Herbicidal Applications
- Substituted pyridazinone compounds, related to N-(1H-Pyrazol-4-yl)pyridazin-3-amine, were found to inhibit photosynthesis in plants, indicating potential as herbicides (Hilton et al., 1969).
Structural and Spectroscopic Analysis
- Structural variations, including ring-chain tautomerism and cis-trans isomerism, in 1H-pyrazolo[1,2-a]pyridazine derivatives have been explored, enhancing understanding of these compounds' properties (Sinkkonen et al., 2002).
Safety and Hazards
Orientations Futures
The future directions for “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” and related compounds are likely to involve further exploration of their synthesis and potential biomedical applications . Given their close similarity to the purine bases adenine and guanine, these compounds may have significant potential in medicinal chemistry .
Propriétés
IUPAC Name |
N-(1H-pyrazol-4-yl)pyridazin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.ClH/c1-2-7(12-8-3-1)11-6-4-9-10-5-6;/h1-5H,(H,9,10)(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVUUXRWYCCJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)NC2=CNN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Methylpyridin-4-yl)oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2983712.png)

![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)



![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2983721.png)
![2,6-Dimethyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2983724.png)
![8-chloro-1-(3,4-dimethylphenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2983725.png)


![N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2983729.png)

